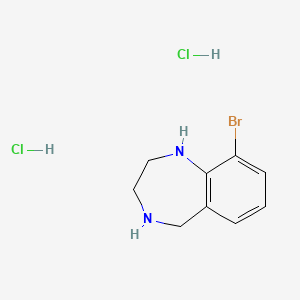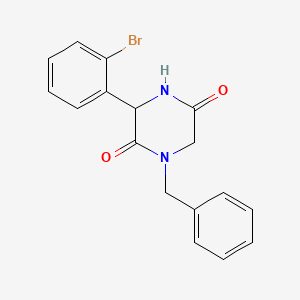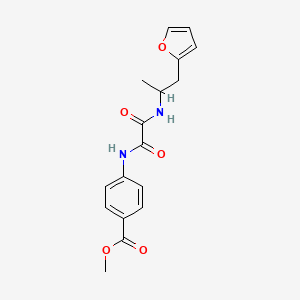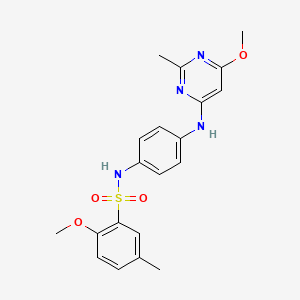
9-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“9-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one hydrochloride” is a compound with the CAS Number: 2416235-93-1 . It has a molecular weight of 277.55 . The IUPAC name for this compound is 9-bromo-1,2,3,4-tetrahydro-5H-benzo [e] [1,4]diazepin-5-one hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BrN2O.ClH/c10-7-3-1-2-6-8 (7)11-4-5-12-9 (6)13;/h1-3,11H,4-5H2, (H,12,13);1H . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Synthesis and Crystallography
Researchers have developed methods for synthesizing derivatives of 1,4-benzodiazepines, including those with bromo substituents, and analyzed their crystal structures. For example, Kravtsov et al. (2012) synthesized derivatives and examined their crystal structures, revealing different molecular forms and assembly modes in crystals due to proton migration and halogen bond interactions (Kravtsov et al., 2012).
Pharmacological Potential
Some derivatives of 1,4-benzodiazepines have been explored for their potential pharmacological effects. Andronati et al. (2002) synthesized N-substituted 3-amino-5aryl-7-bromo-1,2-dihydro-3H-1,4-benzodiazepin-2-ones and investigated their psychopharmacological and anorexigenic properties (Andronati et al., 2002).
Receptor Binding Studies
Kelley et al. (1990) synthesized a series of compounds to study their ability to bind to the benzodiazepine receptor, finding that the 8-bromo-9-(3-formamidobenzyl) analogue showed significant activity, nearly as active as diazepam (Kelley et al., 1990).
Chemical Reactions and Mechanisms
Research into the chemical reactivity of 1,5-benzodiazepine derivatives has led to the discovery of novel reactions and products. For instance, the reaction of 2,3-dihydro-1H-1,5-benzodiazepines with dichlorocarbene produced 1,2-cycloadducts and formylated 1,2-cycloadducts, with Zhang et al. (2010) discussing the stereo-structures of these cycloadducts and the underlying mechanisms (Zhang et al., 2010).
Modulation of Receptor-Mediated Currents
Kopanitsa et al. (2001) investigated the effects of phenazepam and its metabolites on GABA-activated currents, demonstrating their potential as modulators of GABAA receptors (Kopanitsa et al., 2001).
Mechanism of Action
While the specific mechanism of action for “9-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one hydrochloride” is not available, similar compounds have shown high anti-tumor activity . These compounds have been evaluated against various cell lines using the MTT assay in vitro .
It has a storage temperature of room temperature . The physical form of this compound is a powder .
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .
Future Directions
properties
IUPAC Name |
9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2.2ClH/c10-8-3-1-2-7-6-11-4-5-12-9(7)8;;/h1-3,11-12H,4-6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXPRTBGYLWSLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(CN1)C=CC=C2Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2570192.png)

![(3,5-dimethylphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2570194.png)

![2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B2570197.png)
![Methyl 6-ethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2570198.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide](/img/structure/B2570199.png)


![3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2570205.png)

![2-chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]acetamide](/img/structure/B2570210.png)
![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-phenylpropan-1-one](/img/structure/B2570211.png)
![N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2570212.png)